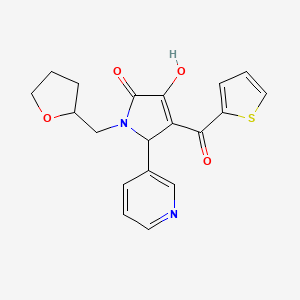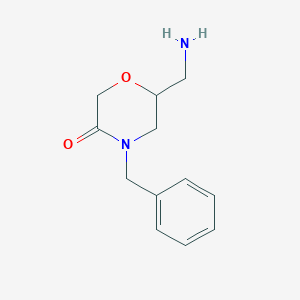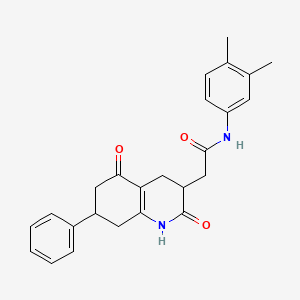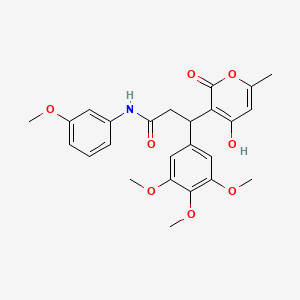![molecular formula C20H24N2O2 B14940617 (R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)
(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[222]oct-2-YL]methanol is a complex organic compound with a unique structure that combines a quinoline moiety with a bicyclic azabicyclo octane system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline ring, the introduction of the methoxy group, and the construction of the azabicyclo octane system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Aplicaciones Científicas De Investigación
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline structure but differ in their side chains and functional groups.
Azabicyclo Octane Derivatives: Compounds such as tropane alkaloids have a similar bicyclic structure but differ in their pharmacological properties.
Uniqueness
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol is unique due to its combination of the quinoline and azabicyclo octane systems, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20+/m0/s1 |
Clave InChI |
LOUPRKONTZGTKE-DMHQBCLBSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14940551.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)


![N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B14940573.png)
![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)


![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)
